Cas no 1006472-09-8 (1-(2-Chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde)

1-(2-Chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-Chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
- 1006472-09-8
- MFCD03422335
- AKOS000308633
- BBL037546
- ALBB-001180
- 1-[(2-chloro-4-fluorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde
- VS-14250
- STK502418
- H21294
- 1-[(2-chloro-4-fluorophenyl)methyl]-3-phenyl-1H-pyrazole-4-carbaldehyde
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- MDL: MFCD03422335
- Inchi: InChI=1S/C17H12ClFN2O/c18-16-8-15(19)7-6-13(16)9-21-10-14(11-22)17(20-21)12-4-2-1-3-5-12/h1-8,10-11H,9H2
- InChI Key: VDHDGOFTBZBPRW-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 314.062219g/mol
- Monoisotopic Mass: 314.062219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 378
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.9Ų
- Molecular Weight: 314.7g/mol
- XLogP3: 3.7
1-(2-Chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB404664-5 g |
1-(2-Chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde |
1006472-09-8 | 5 g |
€907.00 | 2023-07-19 | ||
abcr | AB404664-1g |
1-(2-Chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde; . |
1006472-09-8 | 1g |
€317.00 | 2025-02-20 | ||
TRC | C015240-1000mg |
1-(2-Chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde |
1006472-09-8 | 1g |
$ 720.00 | 2022-06-06 | ||
TRC | C015240-500mg |
1-(2-Chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde |
1006472-09-8 | 500mg |
$ 450.00 | 2022-06-06 | ||
A2B Chem LLC | AI04981-500mg |
1-(2-Chloro-4-fluorobenzyl)-3-phenyl-1h-pyrazole-4-carbaldehyde |
1006472-09-8 | >95% | 500mg |
$467.00 | 2024-04-20 | |
abcr | AB404664-1 g |
1-(2-Chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde |
1006472-09-8 | 1 g |
€322.50 | 2023-07-19 | ||
Chemenu | CM483760-1g |
1-(2-Chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde |
1006472-09-8 | 97% | 1g |
$264 | 2022-06-14 | |
abcr | AB404664-10g |
1-(2-Chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde; . |
1006472-09-8 | 10g |
€1357.00 | 2025-02-20 | ||
Ambeed | A618678-1g |
1-(2-Chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde |
1006472-09-8 | 97% | 1g |
$267.0 | 2024-04-26 | |
A2B Chem LLC | AI04981-10g |
1-(2-Chloro-4-fluorobenzyl)-3-phenyl-1h-pyrazole-4-carbaldehyde |
1006472-09-8 | >95% | 10g |
$1412.00 | 2024-04-20 |
1-(2-Chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde Related Literature
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1. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
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Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
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Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
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Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
Additional information on 1-(2-Chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
Introduction to 1-(2-Chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 1006472-09-8)
1-(2-Chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, commonly referred to by its CAS number CAS No. 1006472-09-8, is a highly specialized organic compound with significant potential in various fields of chemical research and application. This compound belongs to the class of pyrazole derivatives, which have garnered considerable attention in recent years due to their versatile properties and promising biological activities.
The structure of this compound is characterized by a pyrazole ring system, which is a five-membered heterocycle containing two nitrogen atoms. The substituents on the pyrazole ring include a phenyl group at position 3 and an aldehyde group at position 4. Additionally, the benzyl group attached to the pyrazole ring is further substituted with chlorine and fluorine atoms at positions 2 and 4, respectively. This unique combination of functional groups and substituents contributes to the compound's distinctive chemical properties and reactivity.
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery and development. The presence of the aldehyde group in this compound makes it a valuable precursor for various condensation reactions, such as the formation of imines or Schiff bases, which are widely used in organic synthesis. Furthermore, the halogen substituents on the benzyl group enhance the compound's stability and bioavailability, making it a promising candidate for pharmaceutical applications.
One of the most notable advancements in the study of this compound involves its application in medicinal chemistry. Researchers have explored its potential as an anti-inflammatory agent, where the pyrazole ring plays a crucial role in modulating inflammatory pathways. The substitution pattern on the benzyl group has been shown to significantly influence the compound's ability to inhibit pro-inflammatory enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings underscore its potential as a lead molecule for developing novel anti-inflammatory drugs.
In addition to its pharmacological applications, this compound has also been investigated for its role in materials science. The aldehyde group serves as a reactive site for cross-linking reactions, enabling the synthesis of high-performance polymers with tailored mechanical and thermal properties. Recent research has demonstrated that polymers derived from this compound exhibit excellent resistance to thermal degradation and mechanical stress, making them suitable for use in high-tech applications such as aerospace materials and advanced electronics.
The synthesis of 1-(2-Chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the pyrazole ring through cyclization reactions, followed by selective substitution at specific positions to introduce the desired functional groups. The use of transition metal catalysts has significantly improved the efficiency and selectivity of these reactions, ensuring high yields and purity levels.
From an environmental perspective, this compound has been evaluated for its biodegradability and ecological impact. Studies indicate that under controlled conditions, it undergoes rapid biodegradation without releasing harmful byproducts into the environment. This makes it an eco-friendly alternative to traditional synthetic compounds in various industrial processes.
In conclusion, 1-(2-Chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 1006472-09-) represents a cutting-edge advancement in organic chemistry with diverse applications across multiple disciplines. Its unique structural features, coupled with recent research findings, position it as a valuable tool for advancing both medicinal and materials science research.
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